molecular formula C31H45NaO6 B1261092 sodium globostellatate D

sodium globostellatate D

Cat. No.: B1261092
M. Wt: 536.7 g/mol
InChI Key: CERBHPPRQFHGMC-PULODHPASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium globostellatate D is an organic sodium salt that is the monosodium salt of globostellatic acid D. Isolated from the marine sponge Stelletta globostellata, it exhibits cytotoxicity against P-388 murine leukemia cells. It has a role as a metabolite and an antineoplastic agent. It contains a globostellatate D(1-).

Properties

Molecular Formula

C31H45NaO6

Molecular Weight

536.7 g/mol

IUPAC Name

sodium;(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-hydroxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate

InChI

InChI=1S/C31H46O6.Na/c1-19(12-13-25(37-8)28(3,4)36)10-9-11-20(2)26-21(32)18-23-29(5)17-15-24(33)31(7,27(34)35)22(29)14-16-30(23,26)6;/h9-13,22-25,33,36H,14-18H2,1-8H3,(H,34,35);/q;+1/p-1/b11-9+,13-12+,19-10+,26-20+;/t22-,23+,24-,25?,29+,30+,31-;/m1./s1

InChI Key

CERBHPPRQFHGMC-PULODHPASA-M

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])O)C)C)\C)/C=C/C(C(C)(C)O)OC.[Na+]

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])O)C)C)C)C=CC(C(C)(C)O)OC.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Reactions of the Carboxylate Group

The deprotonated carboxylic acid group acts as a nucleophile in key reactions:

Reaction TypeReagents/ConditionsProductApplication
Esterification Alcohols, acid catalystsEsters (e.g., methyl globostellatate)Prodrug synthesis for enhanced bioavailability
Alkylation Alkyl halides, NaOHAlkylated derivativesStructural diversification for SAR studies

For example, reaction with methanol under acidic conditions yields methyl globostellatate. Steric hindrance from the tricyclic core limits reactivity with bulky electrophiles.

Acid-Catalyzed Cyclization

Under acidic conditions, hydroxyl groups participate in intramolecular cyclization:

Globostellatate D 1 H+Tetracyclic lactone+H2O\text{Globostellatate D 1 }\xrightarrow{H^+}\text{Tetracyclic lactone}+H_2O

This reaction forms a γ-lactone ring, observed in structural analogs to enhance membrane permeability.

Hydrolysis Reactions

The sodium carboxylate reverts to globostellatic acid D under acidic conditions:

NaGlobostellatate+HClGlobostellatic Acid D+NaCl\text{NaGlobostellatate}+HCl\rightarrow \text{Globostellatic Acid D}+NaCl

Conversely, basic hydrolysis cleaves ester derivatives:

SubstrateConditionsProduct
Methyl globostellatateNaOH, H₂O, ΔGlobostellatate D(1-) + CH₃OH

Oxidation and Reduction

Selective modifications of hydroxyl and carbonyl groups:

ReactionReagentsOutcomeBiological Impact
Oxidation CrO₃, H₂SO₄Ketone formation at C-7 or C-11Reduced PLA2 inhibition
Reduction NaBH₄, LiAlH₄Alcohol regenerationEnhanced solubility

Oxidation at C-7 disrupts hydrogen bonding with phospholipase A2 (PLA2), critical for anti-inflammatory activity.

Stereochemical Considerations

The compound’s eight stereocenters influence reaction outcomes:

  • Nucleophilic additions to carbonyl groups proceed with retention of configuration due to steric shielding.

  • Epimerization at C-6 occurs under prolonged basic conditions, altering bioactivity.

Stability and Reaction Conditions

FactorEffect on ReactivityOptimal Range
pH Acidic: Hydrolysis to globostellatic acid; Basic: Ester cleavagepH 6–8 (stable)
Solvent Polar aprotic solvents enhance nucleophilicityDMF, DMSO
Temperature Cyclization accelerates above 60°C25–40°C (standard)

Biological Activity via Chemical Reactivity

This compound inhibits PLA2 through:

  • Electrostatic interactions between the carboxylate and enzyme active site.

  • Hydrogen bonding via hydroxyl groups.

Modifications like esterification reduce potency by 60–80%, underscoring the carboxylate’s role.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sodium globostellatate D, and how is its structural identity confirmed?

  • Methodological Answer : Synthesis typically involves stepwise esterification and sodium salt formation under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for functional group analysis, X-ray crystallography for structural confirmation, and elemental analysis for stoichiometric validation. Experimental protocols must detail reaction conditions, purification methods (e.g., column chromatography), and spectral data interpretation to ensure reproducibility .

Q. Which analytical techniques are critical for assessing the purity of this compound in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) evaluates thermal stability. Batch-to-batch consistency should be validated using these techniques alongside pharmacopeial standards .

Q. How can researchers design a robust literature review to identify gaps in this compound’s pharmacokinetic profile?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to screen databases like PubMed and SciFinder. Keywords should include This compound, ADME (absorption, distribution, metabolism, excretion), and in vivo models. Prioritize studies with validated sodium quantification methods (e.g., flame photometry) and exclude those lacking methodological transparency .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating this compound’s mechanism of action in cellular models?

  • Methodological Answer : Combine in vitro assays (e.g., receptor binding studies) with transcriptomic profiling (RNA-seq) to map signaling pathways. Use CRISPR-Cas9 knockouts to validate target proteins. Ensure dose-response curves are statistically powered (n ≥ 3 replicates) and include positive/negative controls to minimize off-target effects .

Q. How should researchers address discrepancies in reported toxicity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., dosage forms, animal strains). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. Replicate conflicting experiments under standardized conditions, documenting environmental factors (e.g., diet, housing) that may influence sodium metabolism .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference results with structural databases (PDB) to identify homologous systems .

Q. How can researchers optimize formulation parameters for this compound to enhance bioavailability in oral delivery systems?

  • Methodological Answer : Use factorial design experiments to test excipients (e.g., cyclodextrins for solubility enhancement). Assess dissolution profiles using USP apparatus and compare pharmacokinetic parameters (Cmax, Tmax) across formulations. Stability studies under ICH guidelines (25°C/60% RH) are critical for identifying degradation pathways .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in heterogeneous populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use ANOVA with post-hoc Tukey tests for pairwise comparisons. For non-normal distributions, non-parametric tests (Kruskal-Wallis) are appropriate. Pre-register analysis plans to mitigate bias .

Q. How should researchers validate biomarkers linked to this compound’s therapeutic efficacy in longitudinal studies?

  • Methodological Answer : Employ receiver operating characteristic (ROC) curves to assess biomarker sensitivity/specificity. Validate findings in independent cohorts using blinded analysis. Integrate multi-omics data (proteomics, metabolomics) to establish causal relationships via Mendelian randomization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium globostellatate D
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sodium globostellatate D

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